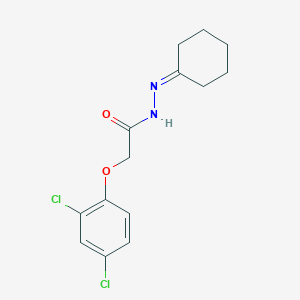

![molecular formula C12H9ClO3 B362685 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one CAS No. 53391-77-8](/img/structure/B362685.png)

8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, commonly referred to as CHCC, is a naturally occurring compound found in a variety of plant species. It is a member of the flavonoid family and is known for its anti-inflammatory and anti-oxidant properties. CHCC has been studied extensively in the laboratory and has been found to have a variety of potential applications in medicine, biochemistry, and physiology. In

科学的研究の応用

Biological Activity and Synthesis

- Mannich bases containing the dialkylaminomethyl group in positions of dihydrocyclopenta[c]chromen-4-ones, including 8-chloro-7-hydroxy derivatives, have been synthesized and investigated for their effects on the central and peripheral nervous systems. These studies have identified potential tranquilizing and neuroleptic properties, highlighting the compound's relevance in medicinal chemistry (Garazd, Panteleimonova, Garazd, & Khilya, 2003).

Cytotoxicity Studies

- Research on compounds structurally related to 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has uncovered cytotoxic activity against various cancer cell lines. For example, a compound isolated from Chinese eaglewood showed cytotoxicity against the human gastric cancer cell line SGC-7901, underscoring the potential of these molecules in cancer research (Liu et al., 2008).

Structural Analysis

- Detailed structural analyses of chromene compounds, including those related to 8-chloro derivatives, have been conducted to understand their molecular geometry, hydrogen bonding, and crystal packing. These studies are vital for the development of new compounds with optimized properties for various applications (Huo, Yin, Jin, & Yang, 2005).

Molecular Modeling and Drug Design

- The synthesis and structure elucidation of chromene derivatives, including 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, have facilitated molecular modeling studies. These investigations aim to identify new leads for anticancer drugs by exploring DNA intercalation mechanisms and evaluating the compounds' potential as DNA intercalators (Santana et al., 2020).

特性

IUPAC Name |

8-chloro-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c13-9-4-8-6-2-1-3-7(6)12(15)16-11(8)5-10(9)14/h4-5,14H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETUGUSWOXYKSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(diethylamino)ethyl]-N-(2,6-dimethyl-4-pyrimidinyl)amine](/img/structure/B362602.png)

![1-{4-[(Diethylamino)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B362608.png)

![4-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B362611.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)

![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)

![4-{Methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B362649.png)

![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B362654.png)

![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)

![2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B362658.png)

![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)

![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)

![5-[(4-chlorophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B362680.png)